molecular formula C16H16ClNO4 B5741834 3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide CAS No. 433967-02-3

3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

Cat. No.: B5741834
CAS No.: 433967-02-3
M. Wt: 321.75 g/mol
InChI Key: HCAYCDXYGKSYRT-UHFFFAOYSA-N
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Description

3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide: is an organic compound with the molecular formula C16H16ClNO4 It is characterized by the presence of a chloro group, two methoxy groups, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzoic acid, 2,4-dimethoxyaniline, and 4-methoxybenzoyl chloride.

    Amidation Reaction: The 3-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This is followed by the reaction with 2,4-dimethoxyaniline to form the intermediate amide.

    Final Coupling: The intermediate amide is then coupled with 4-methoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium thiolate in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 3-chloro-N-(2,4-dimethoxyphenyl)-4-formylbenzamide.

    Reduction: Formation of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.

    Substitution: Formation of 3-substituted-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacology: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand the interaction of aromatic amides with biological macromolecules.

Industry:

    Material Science:

    Agriculture: Possible use as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • 3-chloro-N-(2,4-dimethoxyphenyl)benzamide
  • 3-chloro-N-(2,4-dimethoxyphenyl)-4-hydroxybenzamide
  • 3-chloro-N-(2,4-dimethoxyphenyl)-4-fluorobenzamide

Uniqueness: 3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is unique due to the presence of both chloro and methoxy groups on the benzamide moiety. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-20-11-5-6-13(15(9-11)22-3)18-16(19)10-4-7-14(21-2)12(17)8-10/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAYCDXYGKSYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433967-02-3
Record name 3-CHLORO-N-(2,4-DIMETHOXYPHENYL)-4-METHOXYBENZAMIDE
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